(4R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
“(4R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid” is a chemical compound with the CAS Number: 198991-78-5 . It has a molecular weight of 243.71 . The compound is a white solid at room temperature .
Molecular Structure Analysis
The IUPAC Name of the compound is “(4R)-2- (4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid” and the InChI key is LESQASCTNMKKPZ-IENPIDJESA-N . The InChI Code is 1S/C10H10ClNO2S/c11-7-3-1-6 (2-4-7)9-12-8 (5-15-9)10 (13)14/h1-4,8-9,12H,5H2, (H,13,14)/t8-,9?/m0/s1 .Physical and Chemical Properties Analysis
The compound is a white solid at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthesis and Molecular Characterization
- A study detailed the synthesis of a compound closely related to (4R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. This compound was synthesized using a click chemistry approach, and its molecular characteristics were determined using infrared spectroscopy and mass spectrometry. The X-ray powder diffraction study provided insights into its crystalline structure (Güiza et al., 2020).
Solubility, Stability, and Dissociation
- Research has been conducted on the solubility, stability, and dissociation constants of derivatives of (4R)-thiazolidine-4-carboxylic acid in aqueous solutions. The study found that solubilities vary depending on molecular size and the presence of polar groups, while stability decreased in a specific order influenced by the bulkiness and electron-donating capacity of substituents (Butvin et al., 2000).
Stereochemistry and Synthesis
- A study on the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, including (4R) derivatives, revealed insights into stereoselectivity. This involved the nucleophilic addition of L-Cysteine on aromatic aldehydes. The study explored the influence of substituents on reaction outcomes and proposed mechanisms for stereoselectivity based on IR and NMR studies (Jagtap et al., 2016).
Solid-Phase Synthesis and Stereoisomerism
- There has been research on the solid-phase synthesis of small organic molecules based on the thiazolidine scaffold, including 2-substituted thiazolidine-4-carboxylic acids. This study focused on reactions involving aldehydes and unprotected (R)-cysteine, leading to the formation of (2R,4R)-stereoisomers (Patek et al., 1995).
Supramolecular Aggregation Behavior
- A study explored the supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives, including (R)-thiazolidine-4-carboxylic acid. The research aimed to understand how hydrogen bonding functionalities and solvent molecules influence molecular assemblies, with implications for applications like gas storage and biosensing (Jagtap et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
(4R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)/t8-,9?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESQASCTNMKKPZ-IENPIDJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327801 | |
Record name | (4R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198991-78-5 | |
Record name | (4R)-2-(4-Chlorophenyl)-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198991-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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